1,3,3-Trimethyl-2-methyleneindoline

Descripción

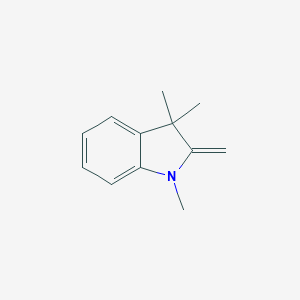

1,3,3-Trimethyl-2-methyleneindoline (CAS 118-12-7), commonly known as Fischer’s base, is a heterocyclic organic compound with the molecular formula C₁₂H₁₅N and a molecular weight of 173.26 g/mol. Structurally, it features a methylene group (-CH₂) adjacent to the indoline core, which is substituted with three methyl groups at positions 1, 3, and 3 (Figure 1). This compound is a red liquid at room temperature, with a melting point of -8°C, boiling point of 248°C, and density of 0.979 g/mL . It is sparingly soluble in water but miscible with organic solvents like ethanol and acetone.

Fischer’s base is a critical precursor in synthesizing photochromic dyes, spiropyrans, and spirooxazines, which are widely used in optical switches, smart materials, and biomedical applications . Its reactive methylene group enables participation in cycloaddition reactions and nucleophilic substitutions, making it versatile in organic synthesis . However, it is classified as toxic (H302, H400) and requires careful handling due to risks of skin corrosion and environmental hazards .

Propiedades

IUPAC Name |

1,3,3-trimethyl-2-methylideneindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUKGBOUHWYFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=CC=CC=C21)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051596 | |

| Record name | 1,3,3-Trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-12-7 | |

| Record name | 1,3,3-Trimethyl-2-methyleneindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fischer's base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3-Trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3-trimethyl-2-methyleneindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Base-Mediated Deprotonation : A base (e.g., MgO or NaHCO₃) deprotonates the indolenine at the 2-position, generating a nucleophilic species.

-

Alkylation : Dimethyl sulfate acts as an electrophile, transferring a methyl group to the nucleophilic site. Subsequent elimination of sulfuric acid yields the methylene group.

This pathway avoids high-pressure conditions and exothermic risks associated with earlier methods.

Typical Procedure

A representative protocol from Example 1 of DE2154246C2 is outlined below:

| Component | Quantity | Role |

|---|---|---|

| 2,3,3-Trimethylindolenine | 170 parts (85% purity) | Substrate |

| Magnesium oxide (MgO) | 30 parts | Base |

| Dimethyl sulfate | 199 parts | Alkylating agent |

| Water | 200 parts | Solvent |

Steps :

-

Suspend 2,3,3-trimethylindolenine and MgO in water.

-

Add dimethyl sulfate dropwise under stirring, maintaining 60–65°C.

-

Stir for 3 hours, filter, and wash with hot water.

-

Isolate the crude product via vacuum distillation (117–120°C at 12–15 mmHg).

Variations and Modifications

Alternative Bases

The choice of base significantly impacts reaction efficiency:

Sodium bicarbonate reduces costs but requires extended reaction times (5 hours vs. 3 hours for MgO).

Substituent Effects

Modifying the indolenine substrate alters product properties. For example:

-

1,3,3,5-Tetramethyl-2-methyleneindoline : Substituting 2,3,3-trimethylindolenine with 2,3,3,5-tetramethylindolenine increases steric hindrance, marginally reducing yield to 71%.

-

7-Ethyl Derivatives : Introducing ethyl groups at the 7-position maintains yields (~85%) but elevates boiling points (139–142°C at 12 mmHg).

Comparative Analysis with Prior Art

Earlier methods, such as those described in Soviet-era patents, required temperatures exceeding 150°C and pressurized reactors. These processes faced challenges:

-

Exothermic Risks : Sudden temperature spikes to 180°C destabilized reaction control.

-

Lower Yields : Traditional routes achieved ≤70% yields due to side reactions.

In contrast, the DE2154246C2 method operates at 60–65°C, eliminating pressure requirements and improving safety profiles.

Industrial Scalability Considerations

Key factors for large-scale production include:

-

Starting Material Availability : 2,3,3-Trimethylindolenine is synthesized from aryl hydrazines and dimethyl ketones, which are commercially accessible.

-

Solvent Recovery : Water serves as a green solvent, enabling easy separation and reuse.

-

Continuous Flow Systems : Modern reactors could enhance throughput by maintaining optimal temperature gradients.

Análisis De Reacciones Químicas

Types of Reactions: 1,3,3-Trimethyl-2-methyleneindoline undergoes various chemical reactions, including:

Cycloaddition reactions: Used in the synthesis of complex organic molecules.

Preparation of red photochromic dyes: Involves the reaction with specific reagents to produce dyes that change color under different lighting conditions.

Synthesis of photochromic homopolymers: Utilizes ring-opening metathesis polymerization to create polymers with photochromic properties.

Common Reagents and Conditions:

Cycloaddition reactions: Typically involve the use of dienes or dienophiles under controlled temperature and pressure.

Photochromic dye preparation: Requires specific dyes and solvents, often under reflux conditions.

Photochromic polymer synthesis: Involves catalysts and specific monomers under polymerization conditions.

Major Products:

Red photochromic dyes: Used in various optical applications.

Photochromic homopolymers: Employed in the development of advanced materials with light-responsive properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3,3-Trimethyl-2-methyleneindoline (CAS Number: 118-12-7) is characterized by its unique indoline structure, which contributes to its reactivity and utility in various chemical processes. Its molecular formula is , and it possesses a molecular weight of approximately 173.26 g/mol. The compound can be synthesized through several methods, including cycloaddition reactions and the methylation of indole derivatives .

Synthesis and Reactivity

The compound serves as a valuable reactant in organic synthesis:

- Cycloaddition Reactions : this compound participates in cycloaddition reactions to form diverse products, including spiro compounds and other heterocycles. For instance, it has been used to synthesize diastereoisomers of spiro-indolines through cycloaddition with various dipolarophiles .

- Preparation of Photochromic Dyes : It is also utilized in the preparation of photochromic dyes. These dyes change color upon exposure to light and have applications in smart materials and sensors .

Photochemical Applications

This compound exhibits interesting photochemical properties:

- Photoswitching : The compound acts as a photoswitch due to its ability to undergo structural changes upon light exposure. This property is critical for applications in molecular electronics and photonic devices .

- Thermochromic Properties : In addition to photochromism, it demonstrates thermochromic behavior, where the color changes with temperature variations. This characteristic can be exploited in temperature-sensitive materials .

Material Science Applications

The compound's unique properties make it suitable for various applications in material science:

- Synthesis of Polymers : It can be employed as a monomer for the synthesis of photochromic homopolymers via ring-opening polymerization techniques. These polymers find use in coatings and films that require reversible color changes .

- Development of Advanced Coatings : The incorporation of this compound into coatings can enhance their functionality by providing stimuli-responsive features .

Case Studies

Several studies highlight the practical applications of this compound:

- Undergraduate Laboratory Experiment : A study demonstrated the synthesis of 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] from this compound in an educational setting. Students engaged in hands-on synthesis while learning about the relationship between molecular structure and function .

- Cycloaddition Studies : Research involving the cycloaddition of this compound with diphenyl compounds showcased its ability to form complex structures with potential applications in drug design and development .

Mecanismo De Acción

The mechanism of action of 1,3,3-Trimethyl-2-methyleneindoline involves its ability to undergo cycloaddition reactions and photochromic transformations . The compound interacts with specific molecular targets, leading to changes in its chemical structure and properties under different conditions . These interactions are mediated by the compound’s unique molecular structure, which allows it to participate in various chemical reactions .

Comparación Con Compuestos Similares

Phthalide-Fused Indolines

Fischer’s base reacts with 2-formylbenzoic acid derivatives under reflux or microwave irradiation to form phthalide-fused indolines (e.g., compounds 3a and 3b ). These derivatives exhibit distinct bond lengths at the fusion site:

- 3a : C8–C12 = 1.355 Å; C12–C13 = 1.434 Å

- 3b : C8–C12 = 1.327 Å; C12–C13 = 1.492 Å

The shorter C8–C12 bond in 3b suggests increased conjugation, while the elongated C12–C13 bond reflects steric effects from methoxy substituents on the isobenzofuran moiety (Figure 5) .

Azide and Amine Derivatives

Functionalization of Fischer’s base with azide or amine groups alters its reactivity and applications:

- 4-(Azidomethyl)-1,3,3-trimethyl-2-methyleneindoline (3) : Used in click chemistry for bioorthogonal labeling .

- 5-(Aminoethyl)spiro[indoline-2,3'-naphthoxazine] (13): Exhibits fluorescence and is employed in molecular switches .

| Derivative | Functional Group | Application | Yield |

|---|---|---|---|

| 3 | Azidomethyl | Click Chemistry | 88% |

| 13 | Aminoethyl | Fluorescent Switches | 91% |

Table 1: Key derivatives and their applications .

Reactivity in Cycloaddition Reactions

Fischer’s base participates in [4+2] cycloadditions with tetrazines, forming unstable spiro intermediates (e.g., 5a-c ) that rearrange into pyridazines (6a-c ). This contrasts with indole, which forms stable adducts under similar conditions .

Host-Guest Interactions in Zeolites

When encapsulated in zeolites (HY, DAY, NaY), Fischer’s base-derived spiropyrans exhibit enhanced thermal stability and slower relaxation rates compared to mesoporous silica (MCM-41). This is attributed to spatial confinement within zeolite frameworks, which restricts molecular motion .

Actividad Biológica

1,3,3-Trimethyl-2-methyleneindoline (TMI) is a compound belonging to the indoline family, notable for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

This compound can be synthesized through various methods, often involving reactions with alkylating agents or through condensation reactions with aldehydes. The compound's structure allows for significant versatility in chemical modifications, facilitating the exploration of various biological applications.

Antimicrobial Properties

Research has indicated that TMI exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways. For instance:

- Bacterial Strains : TMI has shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungal Infections : Studies have reported its efficacy against common fungal strains, suggesting potential use in antifungal therapies.

Anticancer Properties

TMI has garnered attention for its anticancer properties , particularly as a potential therapeutic agent in oncology. The following findings highlight its biological activity:

- Cytotoxicity : In vitro studies have demonstrated that TMI exhibits cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and SMMC-7721 (liver cancer) with IC50 values ranging from 0.24 to 1.18 μM .

- Mechanism of Action : TMI appears to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This is likely due to its interaction with tubulin, inhibiting cell proliferation by binding to the colchicine site on tubulin .

Case Studies

Several case studies have explored the biological activity of TMI:

-

Study on Cytotoxic Effects :

- A study evaluated TMI's effects on the HL-60 cell line, revealing significant cytotoxicity and induction of apoptosis.

- The mechanism was linked to the modulation of tubulin acetylation and disruption of microtubule dynamics.

-

Antimicrobial Efficacy :

- Another investigation examined TMI's antimicrobial properties against clinical isolates of bacteria and fungi.

- Results indicated a broad spectrum of activity, with notable potency against multidrug-resistant strains.

The mechanisms through which TMI exerts its biological effects include:

- Enzyme Inhibition : TMI interacts with specific enzymes involved in cell proliferation and metabolism.

- Fluorescence Quenching : The compound acts as a fluorescence quencher, which can be utilized in biochemical assays for monitoring cellular processes.

Data Summary

| Biological Activity | Target Organisms/Cell Lines | IC50 Values (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Not specified | Membrane disruption |

| Escherichia coli | Not specified | Metabolic inhibition | |

| Fungal strains | Not specified | Cell wall synthesis inhibition | |

| Anticancer | MCF-7 | 0.24 | Cell cycle arrest |

| SW480 | 0.68 | Apoptosis induction | |

| SMMC-7721 | 1.18 | Tubulin inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,3-trimethyl-2-methyleneindoline, and how are the products characterized?

- Synthesis : The compound is synthesized via condensation of N-methylaniline with methylbutanol (Fischer’s base method) . Alternative routes include nitration followed by reduction (e.g., using SnCl₂ to introduce amino groups for functionalization) .

- Characterization : Key techniques include H NMR (e.g., δ 6.19–8.41 ppm for intermediates) , EIMS for molecular ion confirmation (e.g., m/z 189.0428) , and chromatographic purification (e.g., hexane:ethyl acetate gradients) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Hazards : The compound is classified as harmful (H302, H315, H400) due to aquatic toxicity and skin irritation .

- Handling : Use inert atmospheres for moisture-sensitive reactions , avoid inhalation of vapors (P260) , and store at RT with protection from light . Safety protocols include rigorous post-handling skin washing (P264) .

Advanced Research Questions

Q. How does the incorporation of this compound into zeolite matrices influence its photophysical properties?

- Experimental Design : In situ synthesis involves inserting the compound into DAY, NaY, or HY zeolites, followed by condensation with 2-hydroxy-5-nitrobenzaldehyde .

- Findings : Zeolite confinement increases rotational barriers, slowing thermal relaxation of merocyanine (MC) isomers by 40–60% compared to MCM-41 . Luminescence spectra confirm reduced MC aggregation in zeolites .

Q. What methodological considerations are critical when synthesizing spiropyrans from this compound derivatives?

- Pathway Optimization : Condensation with salicylaldehyde derivatives (e.g., 2,5-dihydroxybenzaldehyde) under reflux in ethanol (3 hours, 48% yield) . Purification via flash chromatography (hexane:ethyl acetate, 3:1) is essential to isolate spiropyrans .

- Challenges : Competing side reactions (e.g., over-nitration) require controlled stoichiometry and temperature . Spectral validation (UV/Vis, H NMR) ensures structural fidelity .

Q. How can researchers address discrepancies in thermal relaxation rates of merocyanine forms across different host matrices?

- Data Analysis : Compare activation energies in zeolites (HY, DAY) vs. mesoporous silica (MCM-41) using Arrhenius plots .

- Contradictions : Slower relaxation in zeolites (attributed to spatial constraints ) contrasts with faster rates in flexible polymers. Cross-validate via time-resolved fluorescence spectroscopy .

Q. What strategies optimize the yield of Fischer’s aldehyde derivatives from this compound?

- Reaction Engineering : Use acetic anhydride as a solvent and catalyst (e.g., 50°C, 75-minute reaction for 33% yield ).

- Purification : Ethanol extraction (70 hours) removes unreacted precursors . Gradient elution (MeOH:DCM) isolates derivatives with >97% purity .

Q. How are computational models like QSAR utilized to predict the toxicological properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.